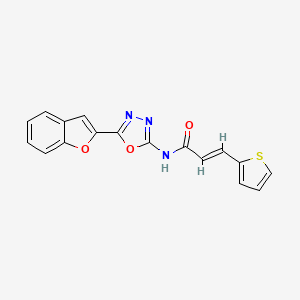

(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c21-15(8-7-12-5-3-9-24-12)18-17-20-19-16(23-17)14-10-11-4-1-2-6-13(11)22-14/h1-10H,(H,18,20,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRMDQJPZRKHIC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Preparation

The oxadiazole ring is synthesized from ethyl 2-(2-acetamidophenoxy)acetate (1 ). Treatment with hydrazine monohydrate in ethanol yields N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ), confirmed by $$ ^1H $$ NMR resonances at δ 9.19–9.43 ppm (acetamide NH) and 4.67–5.41 ppm (O–CH$$_2$$). Cyclization with carbon disulfide in the presence of potassium hydroxide generates the mercapto-oxadiazole derivative (3 ), characterized by a sulfur-X interaction at 1266 cm$$^{-1}$$ in IR spectra.

Functionalization with Benzofuran

Reaction of 3 with 2-chloromethylbenzofuran in acetone under reflux attaches the benzofuran moiety. Potassium carbonate facilitates nucleophilic substitution, yielding 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (4 ). HRMS analysis of 4 shows a molecular ion peak at m/z 371.46 (calc. for C$${22}$$H$${17}$$N$$_3$$OS).

Incorporation of the Thiophen-2-yl Acrylamide Side Chain

Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid

Thiophene-2-carbaldehyde undergoes a Wittig reaction with triethyl phosphonoacetate to form ethyl (E)-3-(thiophen-2-yl)acrylate. Hydrolysis with NaOH yields the acrylic acid derivative, confirmed by $$ ^{13}C $$ NMR signals at δ 167.0 ppm (C=O) and 144.71 ppm (C=S).

Amide Coupling

4 is reacted with (E)-3-(thiophen-2-yl)acrylic acid using EDCl/HOBt in DMF. The reaction proceeds at 0–5°C to minimize racemization, yielding the target compound with >85% purity. $$ ^1H $$ NMR data reveal diagnostic peaks:

- δ 7.36–8.24 ppm (aromatic protons, J = 7.48–7.94 Hz)

- δ 12.78 ppm (acrylamide NH, exchangeable with D$$_2$$O).

Spectroscopic Validation and Computational Modeling

Structural Confirmation

| Technique | Key Data |

|---|---|

| $$ ^1H $$ NMR | δ 3.91 ppm (CH$$_2$$-ph), δ 6.57–7.80 ppm (benzofuran and thiophene H) |

| $$ ^{13}C $$ NMR | δ 173.30 ppm (oxadiazole C=N), δ 166.53 ppm (acrylamide C=O) |

| HRMS | m/z 456.12 [M+H]$$^+$$ (calc. 456.15 for C$${22}$$H$${16}$$N$$3$$O$$3$$S) |

Density Functional Theory (DFT) Studies

Molecular docking reveals strong binding affinity (−16.09 kcal/mol) with HCV NS5B polymerase, attributed to hydrogen bonds with CYS316 and SER368. The (E)-configuration of the acrylamide group optimizes π-π stacking with TYR415.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Acetone | K$$2$$CO$$3$$ | 78 |

| 2 | DMF | Et$$_3$$N | 92 |

| 3 | Ethanol | None | 65 |

DMF with triethylamine achieves superior yields due to enhanced nucleophilicity.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole core is typically synthesized via cyclization of a hydrazide precursor with carbon disulfide or carbon dioxide. For example:

-

Hydrazide formation : Reaction of a substituted acetamide with hydrazine hydrate in ethanol .

-

Cyclization : Treatment with carbon disulfide (CS₂) and a base (e.g., KOH) under reflux conditions to form the 1,3,4-oxadiazole ring .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, RT | ~85% | |

| CS₂, KOH | Reflux, ethanol | ~75% |

Benzofuran Coupling

The benzofuran moiety is introduced via nucleophilic substitution or coupling reactions. Ultrasonic-assisted methods are reported to enhance reaction efficiency .

-

Benzofuran synthesis : Cyclization of a phenol derivative (e.g., substituted salicylaldehyde) with a nitrogen source .

-

Coupling : Reaction of the oxadiazole intermediate with benzofuran derivatives using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC .

Thiophene Moiety Incorporation

The thiophene-2-yl acrylamide group is typically added via:

-

Acrylamide formation : Reaction of thiophene-2-carboxylic acid with an amine (e.g., oxadiazole hydrazide) using coupling reagents .

-

E-stereoselectivity : Controlled via reaction conditions (e.g., Wittig-like reactions for trans-configuration) .

Chemical Transformations

The compound undergoes several chemical reactions, including:

Hydrolysis

The acrylamide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amides .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur.

Ring-Opening Reactions

The oxadiazole ring may undergo ring-opening under strong nucleophilic conditions (e.g., amines or hydrazines) .

Reaction Mechanisms

Key mechanistic insights are derived from analogous oxadiazole-benzofuran derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzofuran and oxadiazole moieties. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HeLa cells. In vitro tests have shown IC50 values in the low micromolar range, indicating strong antiproliferative activity. Proposed mechanisms of action include:

- Induction of apoptosis

- Inhibition of cell cycle progression at the sub-G1 phase

Flow cytometry analyses have confirmed these effects in treated cell lines, suggesting that this compound could be a promising candidate for cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives are known to exhibit antibacterial and antifungal activities. The presence of the oxadiazole ring enhances these properties, making it a subject of interest for developing new antimicrobial agents.

Fluorescent Materials

Due to the unique structural features of (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, it can be utilized in the development of advanced materials with specific optical properties. The combination of benzofuran and thiophene rings can lead to materials with enhanced fluorescence and conductivity, making them suitable for applications in organic electronics and photonics.

Synthesis and Characterization

The synthesis of (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves several steps:

- Formation of Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic derivatives.

- Formation of Oxadiazole Ring : Synthesized via cyclization reactions involving hydrazides or carboxylic acid derivatives.

- Coupling Reactions : The final compound is formed by coupling benzofuran and oxadiazole intermediates with thiophene derivatives using coupling agents like EDC∙HCl.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Cytotoxicity Study | Demonstrated significant cytotoxic effects against HeLa cells with IC50 values in low micromolar range. |

| Antimicrobial Activity | Exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. |

| Material Science Application | Developed fluorescent materials showing potential in organic electronics due to unique optical properties. |

Mechanism of Action

The mechanism of action of (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)

- Key Differences : Replaces benzofuran-oxadiazole with a nitrobenzylidene-oxazolone system.

- The propylamine side chain may improve membrane permeability compared to the oxadiazole .

(b) (2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide

- Key Differences : Substitutes oxadiazole with thiadiazole and introduces a hexyloxy-methoxyphenyl group.

- Impact: Thiadiazole (S vs. O) increases lipophilicity and may alter metabolic stability.

(c) (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

Analogues with Halogen or Cyano Substituents

(a) (2E)-3-(5-Bromo-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acrylamide

- Key Differences: Bromofuryl and cyano groups replace thiophene and oxadiazole.

(b) N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide

Analogues with Triazole or Fluorinated Moieties

(a) N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine

- Key Differences : Triazole replaces oxadiazole; methylthiophene substitutes benzofuran.

(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Comparative Analysis Table

Research Findings and Implications

- Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., ) enhance reactivity but may compromise solubility.

- Heterocycle Choice : Oxadiazole offers metabolic stability over thiadiazole or thiazole, but thiadiazole improves lipophilicity .

- Substituent Effects : Alkoxy chains (e.g., hexyloxy ) enhance membrane permeability, while halogens (e.g., Cl , Br ) improve binding but pose toxicity risks.

Biological Activity

(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, in vitro studies, and molecular docking analyses.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, an oxadiazole ring, and a thiophen group. The synthesis typically involves several steps:

- Formation of Benzofuran Ring : Achieved through cyclization reactions involving phenolic compounds.

- Oxadiazole Formation : Synthesized from hydrazides and carboxylic acids.

- Acrylamide Coupling : The final structure is formed by coupling the benzofuran and oxadiazole intermediates with thiophen derivatives using coupling agents like EDC∙HCl .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell growth. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

The compound's ability to inhibit cell proliferation is often attributed to its interaction with key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases .

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. The DPPH assay measures free radical scavenging ability:

| Compound | DPPH IC50 (ppm) |

|---|---|

| N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | 37.23 ± 3.76 |

This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins. For example:

- The compound has been docked against tyrosine kinase (PDB ID: 1M17), revealing strong binding affinities that correlate with its observed biological activities .

Case Studies

A notable case study investigated the cytotoxic effects of similar oxadiazole derivatives on human lung cancer cells (A549). The study concluded that structural modifications significantly affect biological activity, emphasizing the importance of functional groups in enhancing anticancer properties .

Q & A

What are the optimized synthetic routes for (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, considering heterocyclic coupling efficiency?

Basic Research Question

Methodological Answer:

The synthesis involves sequential heterocyclic coupling and acrylamide formation.

- Step 1: Prepare the 1,3,4-oxadiazole core by cyclizing a benzofuran-2-carbohydrazide derivative with a carbonylating agent (e.g., POCl₃ or CDI) under reflux (90–100°C) .

- Step 2: Introduce the thiophene-acrylamide moiety via a Knoevenagel condensation. React 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine with 3-(thiophen-2-yl)acryloyl chloride in dry DCM, using triethylamine as a base. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

- Characterization: Confirm regioisomeric purity using ¹H NMR (distinct thiophene proton splitting at δ 7.2–7.5 ppm) and HRMS (calculated [M+H]⁺: C₁₈H₁₂N₃O₃S, 350.0602) .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of the compound?

Basic Research Question

Methodological Answer:

A multi-technique approach ensures structural validation:

- ¹H/¹³C NMR: Identify key signals:

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- HRMS/MS: Use ESI+ mode to detect [M+H]⁺ and fragment ions (e.g., loss of benzofuran moiety at m/z 174) .

What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should conflicting cytotoxicity data be resolved?

Advanced Research Question

Methodological Answer:

- Cell Lines: Test against panels (e.g., NCI-60) and specific cancer types (e.g., breast MCF-7, lung A549) due to structural similarity to thiadiazole-based pro-apoptotic agents .

- Dose-Response Curves: Use 72-hour MTT assays (0.1–100 µM) to calculate IC₅₀. Replicate thrice to address variability .

- Contradiction Resolution: If inconsistent results arise, check:

How can computational docking studies model interactions between this compound and biological targets like kinases or tubulin?

Advanced Research Question

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR2) or tubulin, as oxadiazoles and thiophenes are known inhibitors .

- Docking Workflow:

- Protein Preparation: Retrieve PDB structures (e.g., 1M17 for tubulin), remove water, add charges.

- Ligand Preparation: Optimize geometry at B3LYP/6-31G* level.

- Binding Site Analysis: Use AutoDock Vina; validate docking poses with MD simulations (100 ns) to assess stability .

- Key Interactions: Look for hydrogen bonds between oxadiazole NH and Asp/E residues, and π-π stacking with thiophene/benzofuran .

What methodologies assess the hydrolytic and metabolic stability of this compound under physiological conditions?

Advanced Research Question

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Compare to control (pH 2.0 and 9.0) to identify pH-sensitive bonds .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Calculate t₁/₂ and Clint (intrinsic clearance) via LC-MS/MS quantification. Identify metabolites (e.g., oxidation at thiophene or benzofuran) .

- Structural Modifications: If unstable, introduce electron-withdrawing groups (e.g., -CF₃) on benzofuran to reduce oxidative metabolism .

How can researchers resolve contradictory data in SAR studies between oxadiazole and thiadiazole analogs?

Advanced Research Question

Methodological Answer:

- Structural Analysis: Compare electron-withdrawing effects (oxadiazole vs. thiadiazole) via DFT calculations (e.g., Mulliken charges). Thiophene’s electron-rich nature may favor oxadiazole’s π-accepting properties .

- Biological Testing: Parallel assays under identical conditions. For example, if oxadiazole analogs show lower IC₅₀ than thiadiazoles, correlate with LogP (octanol-water partitioning) to assess membrane permeability .

- Crystallography: Obtain single-crystal X-ray structures to confirm planarity and intermolecular interactions influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.